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molecular formula C13H18O2 B8048300 1-(4-Methoxyphenyl)-2-methylpent-1-en-3-ol

1-(4-Methoxyphenyl)-2-methylpent-1-en-3-ol

Cat. No. B8048300
M. Wt: 206.28 g/mol
InChI Key: FRBJQBKEQMTJBO-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06482824B1

Procedure details

To a solution of 3-(4-methoxyphenyl)-2-methylpropenaldehyde (10.3 g, 0.058 mol) in dried diethyl ether (150 ml) cooled to −15° C. and stirred under an atmosphere of nitrogen was added a solution of ethylmagnesium bromide in diethylether (3M, 21.4 ml). The reaction mixture was allowed to warm to room temperature and after ½ hour poured onto ice cold aqueous hydrochloric acid (2M, 50 ml). The organic phase was separated, washed with water, a saturated solution of sodium bicarbonate and brine. The organic phase was dried over magnesium sulphate, filtered and evaporated to give 3-hydroxy-1-(4-methoxyphenyl)-2-methylpent-1-ene as a yellow oil.
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
21.4 mL
Type
solvent
Reaction Step Two
Name
3-hydroxy-1-(4-methoxyphenyl)-2-methylpent-1-ene

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]=[C:10]([CH3:13])[CH:11]=[O:12])=[CH:5][CH:4]=1.[CH2:14]([Mg]Br)[CH3:15]>C(OCC)C>[OH:12][CH:11]([CH2:14][CH3:15])[C:10]([CH3:13])=[CH:9][C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
10.3 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C=C(C=O)C
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
21.4 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred under an atmosphere of nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured onto ice cold aqueous hydrochloric acid (2M, 50 ml)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
3-hydroxy-1-(4-methoxyphenyl)-2-methylpent-1-ene
Type
product
Smiles
OC(C(=CC1=CC=C(C=C1)OC)C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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